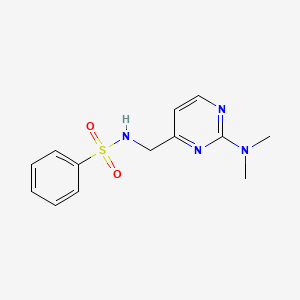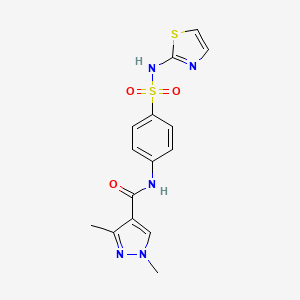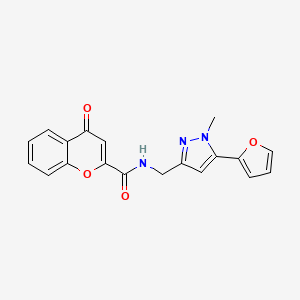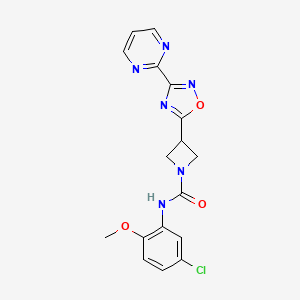
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of sulfonamide, which is a group of organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The structure of these compounds can be analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Similar compounds like 4-(Dimethylamino)pyridine (DMAP) are highly versatile nucleophilic catalysts for acylation reactions and esterifications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the molecular formula and mass can be determined .Wissenschaftliche Forschungsanwendungen
Molecular Imaging and Alzheimer's Disease
Research on compounds similar to "N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide" has included the development of amyloid imaging ligands used in the diagnosis and monitoring of Alzheimer's disease. These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, are studied for their ability to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This application underscores the importance of such compounds in contributing to the understanding and treatment of neurodegenerative diseases (Nordberg, 2008).
Antimicrobial Agents
Compounds with similar structures have been explored for their antimicrobial properties. For example, p-Cymene [1-methyl-4-(1-methylethyl)-benzene], a monoterpene found in over 100 plant species, shows a range of biological activities including antimicrobial effects. This highlights a potential area of research for "this compound" in the development of new antimicrobial agents or in the study of their mechanism of action (Marchese et al., 2017).
Environmental Chemistry and Toxicology
Studies have also focused on the environmental chemistry and toxicology of similar compounds. For instance, the research into the effects and detection of paraquat, a quaternary ammonium herbicide, has relevance for understanding the environmental impact and potential toxicological effects of chemical compounds including "this compound" (Laghrib et al., 2020).
Epigenetics
The epigenetic impact of environmental chemicals, including those related to "this compound", is a growing area of research. Studies have shown that certain environmental chemicals can modify epigenetic marks, such as DNA methylation, which can change genome function under exogenous influence. This area of research is crucial for understanding how chemical compounds interact with biological systems at the genetic level and the implications for health and disease (Baccarelli & Bollati, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17(2)13-14-9-8-11(16-13)10-15-20(18,19)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNMDBVACFAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)


![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)